molecular formula C12H16ClNO3 B2706599 methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate CAS No. 757219-83-3

methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate

Cat. No.: B2706599
CAS No.: 757219-83-3
M. Wt: 257.71
InChI Key: WADNAMZKNBQKCP-UHFFFAOYSA-N
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Description

Methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate (CAS: 757219-83-3) is a pyrrole-derived ester featuring a 2-chloroacetyl substituent on the pyrrole ring and a methyl propanoate side chain. Its structure combines the steric hindrance of the 2,5-dimethylpyrrole moiety with the electron-withdrawing effects of the chloroacetyl group, influencing its reactivity and stability.

Properties

IUPAC Name

methyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-8-6-10(11(15)7-13)9(2)14(8)5-4-12(16)17-3/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADNAMZKNBQKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCC(=O)OC)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced through a Friedel-Crafts acylation reaction using chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to the methyl ester using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the chloroacetyl group, converting it to a hydroxyl group or further reducing it to a methyl group.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, thioesters.

Scientific Research Applications

Methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Explored for its potential use in drug development, particularly in the design of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby modifying their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoate backbone but differ in substituents at the pyrrole’s 3-position. These variations significantly alter physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate 757219-83-3 2-Chloroacetyl C₁₃H₁₇ClNO₃ 282.73 High reactivity (nucleophilic substitution); requires strict temperature control .
Methyl 3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoate 866040-80-4 4-Cyanophenyl C₁₈H₁₉N₂O₂ 307.36 Enhanced π-conjugation (cyano group); potential use in optoelectronic materials .
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoate 866040-52-0 Thiophen-3-yl C₁₄H₁₇NO₂S 263.36 Sulfur-containing analog; improved solubility in polar aprotic solvents .

Key Differences

Reactivity: The 2-chloroacetyl group in the target compound facilitates nucleophilic substitution reactions, making it a versatile intermediate for further derivatization. In contrast, the 4-cyanophenyl derivative (CAS: 866040-80-4) exhibits stability due to electron-withdrawing cyano groups, favoring applications in materials science . The thiophene analog (CAS: 866040-52-0) introduces sulfur heteroatoms, which may enhance coordination chemistry or catalytic activity .

The thiophene-containing compound, while structurally similar, lacks a labile chloro group, reducing its sensitivity to heat .

Solubility :

  • The thiophene substituent likely increases solubility in polar solvents (e.g., DMSO or DMF) compared to the chloroacetyl variant, which may be more lipophilic .

Commercial Availability :

  • Derivatives like acrylic acid 3-isocyanato-3-methyl-butyl ester (Ref: 10-F480593) have been discontinued, suggesting challenges in synthesis or stability for certain analogs .

Biological Activity

Methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate (CAS No. 757219-83-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will delve into its chemical properties, biological activities, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₂H₁₆ClNO₃
  • Molecular Weight : 257.71 g/mol
  • Structure : The compound features a pyrrole ring substituted with a chloroacetyl group and a propanoate moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating potential applications in anticancer therapy and antimicrobial activity.

Anticancer Activity

Recent studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Hela (cervical cancer) and A549 (lung cancer).
  • IC₅₀ Values : The compound demonstrated an IC₅₀ of approximately 226 µg/mL against Hela cells and 242.52 µg/mL against A549 cells, indicating moderate antiproliferative activity compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • Pathogens Tested : E. coli and Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : MIC values were recorded at 62.5 µg/mL for E. coli and 78.12 µg/mL for Staphylococcus aureus, suggesting effective antibacterial properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

Structural FeatureEffect on Activity
Chloroacetyl GroupEnhances cytotoxicity
Dimethyl SubstitutionIncreases lipophilicity and cellular uptake
Propanoate MoietyMay influence solubility and bioavailability

Study on Anticancer Properties

In a controlled study evaluating the anticancer properties of this compound:

  • Method : MTT assay was employed to assess cell viability.
  • Results : The compound exhibited a dose-dependent decrease in cell viability across tested cancer cell lines, supporting its potential as an anticancer agent .

Study on Antibacterial Effects

Another investigation focused on the antibacterial effects of the compound:

  • Method : Agar diffusion method was used to determine antibacterial activity.
  • Results : The compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with significant zones of inhibition observed .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving pyrrole ring functionalization. For example, chloracetylation of a 2,5-dimethylpyrrole intermediate followed by esterification with methyl propanoate derivatives. Key steps include:

  • Reaction Conditions : Use of dichloromethane as a solvent at low temperatures (-20°C) for controlled acylation, as demonstrated in similar pyrrole derivative syntheses .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) is effective for isolating intermediates, with recrystallization from 2-propanol to improve purity .
  • Characterization : IR spectroscopy (e.g., C=O stretch at ~1752 cm⁻¹) and 1H-NMR^1 \text{H-NMR} (e.g., pyrrole protons at δ 5.71 ppm, methyl groups at δ 2.14 ppm) are critical for confirming structural integrity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use chemically resistant gloves (nitrile or neoprene) and full-body lab coats. For respiratory protection, employ NIOSH-certified P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations .
  • Environmental Controls : Avoid drainage contamination due to potential aquatic toxicity. Use fume hoods for reactions involving volatile intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

  • Methodological Answer :

  • Temperature Control : Maintain strict low-temperature regimes (-15°C to -20°C) during acylation to suppress side reactions like over-chlorination or decomposition .
  • Stoichiometry : Use a 1.2:1 molar ratio of 2-chloroacetyl chloride to pyrrole precursor to ensure complete conversion while avoiding excess reagent accumulation.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organic bases (e.g., triethylamine) to enhance reaction efficiency, as seen in analogous heterocyclic acylations .

Q. What spectroscopic and computational methods resolve contradictions in reported stability data under varying pH or solvent conditions?

  • Methodological Answer :

  • Stability Profiling : Conduct accelerated degradation studies in buffers (pH 3–10) at 40°C for 14 days. Monitor decomposition via HPLC-MS to identify hydrolytic by-products (e.g., cleavage of the chloroacetyl group).
  • Computational Modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the chloroacetyl-pyrrole linkage. Compare with experimental Arrhenius plots to predict degradation pathways .

Q. How does the steric and electronic environment of the pyrrole ring influence reactivity in downstream applications?

  • Methodological Answer :

  • Substituent Effects : The 2,5-dimethyl groups on the pyrrole ring increase steric hindrance, reducing nucleophilic attack at the 3-position. This can be quantified via Hammett σ values or frontier molecular orbital (FMO) analysis .
  • Reactivity Screening : Perform cross-coupling reactions (e.g., Suzuki-Miyaura) to assess compatibility with transition metal catalysts. Note that the chloroacetyl group may require protection to prevent side reactions .

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